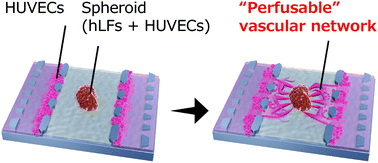Integrating perfusable vascular networks with a three-dimensional tissue in a microfluidic device†
Integrative Biology Pub Date: 2017-05-31 DOI: 10.1039/C7IB00024C
Abstract
Creating vascular networks in tissues is crucial for tissue engineering. Although recent studies have demonstrated the formation of vessel-like structures in a tissue model, long-term culture is still challenging due to the lack of active perfusion in vascular networks. Here, we present a method to create a three-dimensional cellular spheroid with a perfusable vascular network in a microfluidic device. By the definition of the cellular interaction between human lung fibroblasts (hLFs) in a spheroid and human umbilical vein endothelial cells (HUVECs) in microchannels, angiogenic sprouts were induced from microchannels toward the spheroid; the sprouts reached the vessel-like structures in a spheroid to form a continuous lumen. We demonstrated that the vascular network could administer biological substances to the interior of the spheroid. As cell density in the spheroid is similar to that of a tissue, the perfusable vasculature model opens up new possibilities for a long-term tissue culture in vitro.


Recommended Literature
- [1] Contents pages
- [2] Three N-stabilized rhodamine-based fluorescent probes for Al3+via Al3+-promoted hydrolysis of Schiff bases†
- [3] Back cover
- [4] Inside front cover
- [5] Back cover
- [6] Reversible aggregation of gold nanoparticles driven by inclusion complexation
- [7] Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes†
- [8] Electrocatalytic nitrate reduction on rhodium sulfide compared to Pt and Rh in the presence of chloride†
- [9] Covalent organic framework-based lamellar membranes for water desalination applications
- [10] The life and death of carbon nanotubes

Journal Name:Integrative Biology
Research Products
-
CAS no.: 13370-08-6









